molecular formula C19H20FNO B14382325 1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one CAS No. 88675-42-7

1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one

Cat. No.: B14382325
CAS No.: 88675-42-7
M. Wt: 297.4 g/mol
InChI Key: RAAACOABRIQCIW-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a heterocyclic amine that is widely used in the synthesis of various organic compounds, including medicinal products.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one typically involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-2-phenyl-2-(piperidin-1-yl)ethan-1-one can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative and antimetastatic effects on cancer cells.

    Matrine: Known for its antiviral and anticancer activities.

    Berberine: Used for its antimicrobial and anti-inflammatory properties.

Properties

CAS No.

88675-42-7

Molecular Formula

C19H20FNO

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-phenyl-2-piperidin-1-ylethanone

InChI

InChI=1S/C19H20FNO/c20-17-11-9-16(10-12-17)19(22)18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12,18H,2,5-6,13-14H2

InChI Key

RAAACOABRIQCIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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